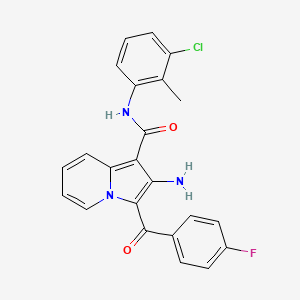

2-amino-N-(3-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide

Description

2-Amino-N-(3-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide is an indolizine-based carboxamide derivative characterized by a 3-chloro-2-methylphenyl group attached to the carboxamide nitrogen and a 4-fluorobenzoyl substituent at the indolizine C3 position.

Properties

IUPAC Name |

2-amino-N-(3-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClFN3O2/c1-13-16(24)5-4-6-17(13)27-23(30)19-18-7-2-3-12-28(18)21(20(19)26)22(29)14-8-10-15(25)11-9-14/h2-12H,26H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNJTIYHXKHHEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Indolizine Core: This can be achieved through cyclization reactions involving suitable precursors such as pyrroles and α,β-unsaturated carbonyl compounds.

Introduction of the Fluorobenzoyl Group: This step often involves acylation reactions using 4-fluorobenzoyl chloride in the presence of a base like triethylamine.

Attachment of the Chloro-Methylphenyl Group: This can be done through nucleophilic substitution reactions where the chloro-methylphenyl group is introduced using appropriate halogenated precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the indolizine core, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

Oxidation: Oxidized derivatives with hydroxyl or carbonyl functionalities.

Reduction: Reduced derivatives with alcohol or alkane functionalities.

Substitution: Substituted derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 2-amino-N-(3-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions, such as cancer, inflammation, or infectious diseases.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-amino-N-(3-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide depends on its specific biological target. Generally, it may interact with proteins, enzymes, or receptors, leading to modulation of their activity. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist. The exact molecular pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Structural Analysis

Phenyl Substituent Variations: Position of Chlorine: The target compound features a 3-chloro substituent on the phenyl ring, whereas analogs and have chlorine at positions 2 and 5, respectively. Chlorine position affects steric hindrance and electronic interactions with target proteins.

Benzoyl Substituent Effects :

- Electron-Withdrawing Groups (EWGs) : The 4-fluoro (target compound) and 4-nitro () substituents are EWGs, which may increase electrophilicity and binding affinity to electron-rich biological targets.

- Electron-Donating Groups (EDGs) : The 4-methoxy group in is an EDG, which could reduce reactivity but improve solubility due to increased polarity.

Physicochemical Implications

- Molecular Weight and Solubility : The nitro-substituted analogs and exhibit higher molecular weights (~428–448 g/mol) compared to the target compound (~421 g/mol) and the methoxy analog . Nitro groups may reduce aqueous solubility, whereas the fluoro group in the target compound balances lipophilicity and polarity.

- Bioavailability : The 3-chloro-2-methylphenyl group in the target compound may offer a balance between metabolic stability (due to methyl hindrance) and target engagement (due to chloro’s electronic effects).

Biological Activity

2-amino-N-(3-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide, with the CAS number 904267-31-8, is a synthetic compound that has garnered attention in pharmacological research for its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-amino-N-(3-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide is with a molecular weight of 421.8 g/mol. The compound features an indolizine core, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C23H17ClFN3O2 |

| Molecular Weight | 421.8 g/mol |

| CAS Number | 904267-31-8 |

Research indicates that compounds similar to 2-amino-N-(3-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide may exert their biological effects through various mechanisms:

- Inhibition of Viral Replication : Preliminary studies suggest that this compound may inhibit viral replication processes, similar to other indolizine derivatives. For instance, related compounds have shown effectiveness against human adenovirus (HAdV), indicating potential antiviral properties .

- Targeting Specific Pathways : The compound's structure suggests it could interact with specific biochemical pathways involved in cellular signaling or metabolic processes, although specific pathways for this compound remain to be fully elucidated.

Antiviral Activity

A notable area of interest is the antiviral activity of indolizine derivatives. Compounds structurally related to 2-amino-N-(3-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide have been reported to exhibit significant potency against adenoviruses, with some derivatives showing an IC50 value as low as 0.27 μM and a selectivity index greater than 100 . This suggests that the compound may be a promising candidate for further development as an antiviral agent.

Cytotoxicity Studies

In cytotoxicity assessments, related compounds demonstrated low cytotoxicity with CC50 values exceeding 150 μM . This indicates a favorable therapeutic window, making it a candidate for further pharmacological exploration.

Case Studies and Research Findings

- Study on Antiviral Potency : A study conducted on various substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues highlighted that certain structural modifications led to enhanced antiviral activity against HAdV . While this study did not focus directly on our compound, it sets a precedent for the potential antiviral efficacy of structurally similar compounds.

- Mechanistic Insights : The mechanistic studies suggested that some derivatives might target viral DNA replication processes or interfere with later stages of the viral life cycle . This provides a framework for understanding how 2-amino-N-(3-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide could function in similar contexts.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-N-(3-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide, and how can reaction conditions be optimized to improve yield and purity?

- Methodology : Synthesis typically involves multi-step organic reactions, including:

- Indolizine core formation via cyclization of pyridine derivatives with alkynes under inert atmospheres using palladium or copper catalysts .

- Functionalization steps : Introduction of the amino group via nucleophilic substitution and benzoylation using 4-fluorobenzoyl chloride under acidic/basic conditions .

- Optimization : Key parameters include solvent choice (e.g., DMF for solubility), temperature control (40–80°C for cyclization), and purification via column chromatography (hexane:ethyl acetate gradients) or recrystallization . Reaction progress should be monitored via TLC and validated with NMR spectroscopy .

Q. How can researchers confirm the structural integrity of this compound during synthesis?

- Analytical techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.0 ppm for fluorobenzoyl groups) .

- Mass Spectrometry (MS) : ESI-MS to confirm molecular weight (e.g., m/z 327.2 [M+H]⁺ for related indolizine derivatives) .

- Infrared (IR) Spectroscopy : Peaks at ~1650–1700 cm⁻¹ for carbonyl groups (carboxamide, benzoyl) .

Q. What molecular targets or biological activities are associated with this compound?

- Mechanistic insights : The compound interacts with enzymes or receptors via its indolizine core and fluorobenzoyl group, enabling high-affinity binding to modulate activity. For example:

- Kinase inhibition : Structural analogs show activity against tyrosine kinases due to hydrogen bonding with the amino group and halogen interactions .

- Antimicrobial potential : Fluorinated benzoyl groups enhance membrane permeability in Gram-positive bacteria .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

- Methodology :

- Systematic substitution : Replace the 3-chloro-2-methylphenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to assess impact on target binding .

- Pharmacophore mapping : Use X-ray crystallography (if crystals are obtainable) or molecular docking to identify critical binding motifs (e.g., fluorobenzoyl’s role in hydrophobic interactions) .

- Data interpretation : Compare IC₅₀ values across analogs in enzyme assays (e.g., ATPase inhibition) to prioritize candidates .

Q. What experimental strategies resolve discrepancies in biological activity data across studies?

- Case example : If one study reports potent anticancer activity (IC₅₀ < 1 μM) while another shows weak efficacy (IC₅₀ > 10 μM):

- Variable control : Standardize assay conditions (e.g., cell line origin, serum concentration, incubation time) .

- Metabolic stability : Test compound stability in cell media (e.g., via LC-MS) to rule out degradation .

- Orthogonal assays : Validate results using alternative methods (e.g., fluorescence polarization vs. radiometric assays) .

Q. How can X-ray crystallography or computational modeling elucidate the compound’s binding mode with its target?

- Crystallography : Co-crystallize the compound with its target protein (e.g., kinase domain) using vapor diffusion methods. Refinement software (e.g., PHENIX) can map interactions like halogen bonding between the chloro-methylphenyl group and hydrophobic pockets .

- Computational approaches :

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories to identify critical residue interactions .

- Free Energy Perturbation (FEP) : Quantify energy changes upon substituent modification to guide SAR .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure forms of this compound?

- Chiral resolution : Use chiral stationary phases (e.g., cellulose-based HPLC columns) to separate enantiomers .

- Asymmetric synthesis : Employ chiral catalysts (e.g., BINAP-palladium complexes) during cyclization to induce stereoselectivity .

- Characterization : Validate enantiopurity via circular dichroism (CD) spectroscopy or chiral NMR shift reagents .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .

- Exposure control : Use fume hoods for synthesis steps involving volatile reagents (e.g., benzoyl chloride). PPE (gloves, lab coats) is mandatory due to toxicity risks .

- Emergency response : For skin contact, wash with soap/water immediately; for inhalation, move to fresh air and seek medical attention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.